molecular formula C16H12O4S B2656696 (Z)-6-(2-oxopropoxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one CAS No. 929413-79-6

(Z)-6-(2-oxopropoxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one

Cat. No. B2656696
CAS RN: 929413-79-6
M. Wt: 300.33
InChI Key: NLGADWWEVGWNGJ-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-6-(2-oxopropoxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is a chemical compound that belongs to the group of benzofuran derivatives. It has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

This compound and its derivatives are involved in organic synthesis processes, showing potential in creating diverse chemical structures. Research by Kandeel and Youssef (2001) explored reactions of similar structural compounds with nitrile oxides to synthesize different derivatives, indicating the versatility of benzofuran compounds in chemical synthesis (K. Kandeel, A. S. Youssef, 2001). This is further supported by studies on oxidative cyclizations, demonstrating the compound's utility in synthesizing heterocyclic structures that are significant in medicinal chemistry and materials science (M. Yılmaz, Neşe Uzunalioğlu, A. Pekel, 2005).

Materials Science and Photoluminescence

In materials science, derivatives of benzofuran, such as those involving thiophene, have been utilized to develop coordination polymers with interesting photoluminescent properties. Liu et al. (2012) synthesized coordination polymers based on benzofuran derivatives, showing potential applications in photoluminescence and materials science (Ying‐Ying Liu, Jing Li, Jian‐Fang Ma, Ji-Cheng Ma, Jin Yang, 2012).

Fluorescent Sensors and Imaging

The incorporation of benzofuran derivatives into fluorescent sensors demonstrates their application in bioimaging and molecular sensing. Nolan et al. (2006) developed Zinspy sensors with enhanced dynamic range, incorporating thiophene moieties for improved fluorescence properties and Zn(II) selectivity, which are crucial for imaging neuronal cell zinc uptake and mobilization (Elizabeth M. Nolan, J. Ryu, J. Jaworski, R. P. Feazell, Morgan Sheng, S. Lippard, 2006).

properties

IUPAC Name

(2Z)-6-(2-oxopropoxy)-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4S/c1-10(17)9-19-11-4-5-13-14(7-11)20-15(16(13)18)8-12-3-2-6-21-12/h2-8H,9H2,1H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGADWWEVGWNGJ-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CS3)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CS3)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-6-(2-oxopropoxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one

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